Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt taurocholic acid. Taurocholic acid, also known as cholaic acid, cholyltaurine, or acidum cholatauricum, is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats .

Synthesis Analysis

Taurocholic acid is a conjugate of cholic acid with taurine and occurs as a sodium salt in the bile of mammals . The specific synthesis process of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is not detailed in the search results.Molecular Structure Analysis

The molecular weight of a similar compound, Taurodeoxycholic Acid 3-O-beta-Glucuronide, is 675.828 and its formula is C32H53NO12S . The exact molecular structure of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is not provided in the search results.Aplicaciones Científicas De Investigación

Chaperoning Activity

Taurocholic acid has been found to have chaperoning activity at a molecular and cellular level . This means it can help in the proper folding of proteins, thus preventing the accumulation of misfolded proteins that can lead to various diseases .

Cytoprotection

Taurocholic acid has been shown to have a cytoprotective effect . This means it can protect cells from harmful agents or conditions, thus contributing to the overall health and survival of the cells .

3. Alleviation of Endoplasmic Reticulum (ER) Stress Taurocholic acid has been found to alleviate ER stress . ER stress is a condition that occurs when the endoplasmic reticulum (a part of the cell involved in protein synthesis and folding) becomes overwhelmed, leading to the accumulation of misfolded proteins .

Suppression of Apoptosis

Taurocholic acid has been found to suppress apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By suppressing apoptosis, taurocholic acid can help in the survival of cells .

Reduction of Oxidative Stress

Taurocholic acid has been found to reduce oxidative stress . Oxidative stress is a condition that occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects .

Treatment of Liver Cirrhosis

Taurocholic acid has been found to be an active promoting factor in the progression of liver cirrhosis . It has been suggested that taurocholic acid promotes liver cirrhosis by activating hepatic stellate cells via upregulating TLR4 expression .

7. Potential Therapeutic Agent in Certain Types of Cancer Recent research suggests that taurocholic acid can also play a role as an epigenetic modulator and act as a therapeutic agent in certain types of cancer .

Role in Drug Delivery Systems

Taurocholic acid has been used in the development of microencapsulated drug delivery systems . This application takes advantage of the unique properties of taurocholic acid to improve the delivery and effectiveness of drugs .

Mecanismo De Acción

Target of Action

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats.

Mode of Action

This compound is a glucuronide derivative of the bile salt taurocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue (promotes the discharge of bile) and choleretic (increases the volume of secretion of bile) .

Biochemical Pathways

The compound is involved in the Bile Acid Biosynthesis Metabolic pathway . This pathway is essential for the digestion and absorption of dietary fats. The compound’s action on its targets can influence this pathway, affecting the digestion and absorption of fats.

Pharmacokinetics

It is known that the compound is absorbed after it has solubilized fats .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the facilitation of fat digestion and absorption. By acting as a detergent, it solubilizes fats, making them easier to digest and absorb .

Propiedades

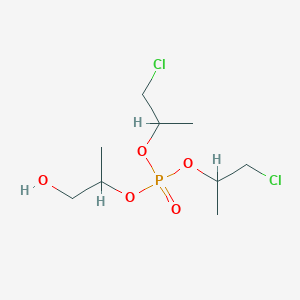

| { "Design of the Synthesis Pathway": "The synthesis pathway of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the conversion of Taurocholic Acid to Taurocholic Acid-3-O-β-glucuronide, followed by the formation of the dipotassium salt.", "Starting Materials": [ "Taurocholic Acid", "Glucuronic Acid", "Potassium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Taurocholic Acid is reacted with Glucuronic Acid in the presence of Methanol and Potassium Hydroxide to form Taurocholic Acid-3-O-β-glucuronide.", "Step 2: Taurocholic Acid-3-O-β-glucuronide is then reacted with Potassium Hydroxide in water to form Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt." ] } | |

Número CAS |

75672-43-4 |

Fórmula molecular |

C₃₁H₄₉K₂NO₁₃S |

Peso molecular |

753.98 |

Sinónimos |

Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)